

NAD⁺ metabolism in aging and longevity

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Compound of Interest

Compound Name: *Nad⁺*

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An In-depth Technical Guide to **NAD⁺** Metabolism in Aging and Longevity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (**NAD⁺**) is a fundamental coenzyme and signaling molecule central to cellular metabolism, energy production, and the regulation of genomic stability. A hallmark of the aging process is a progressive decline in intracellular **NAD⁺** levels across multiple tissues, a phenomenon strongly linked to the pathophysiology of numerous age-related diseases.^{[1][2][3][4]} This decline is attributed to a combination of reduced biosynthesis and, more significantly, increased consumption by several key enzymes, including PARPs, Sirtuins, and the **NAD⁺** glycohydrolase CD38.^{[5][6][7]} Restoring **NAD⁺** levels, primarily through supplementation with precursors such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), has emerged as a promising therapeutic strategy to ameliorate age-related dysfunction and extend healthspan in various model organisms.^{[6][8]} This guide provides a comprehensive technical overview of the core aspects of **NAD⁺** metabolism, its dysregulation during aging, and the methodologies employed to investigate these processes.

The Age-Related Decline of NAD⁺

The decline of **NAD⁺** is a widely observed phenomenon in the aging of worms, rodents, and humans.^[5] This reduction is not uniform across all tissues, with skeletal muscle, skin, brain, and liver showing significant decreases.^{[3][5][9][10]} This depletion disrupts the delicate balance of cellular homeostasis, impacting mitochondrial function, DNA repair mechanisms, and metabolic regulation.^{[7][11]}

Data Presentation: Quantitative Decline in NAD⁺ Levels with Age

The following table summarizes findings on the age-dependent reduction of **NAD⁺** in various tissues.

Species	Tissue	Age Comparison	NAD ⁺ Decline (%)	Reference(s)
Human	Skin (Pelvic)	0-77 years (males)	Negative correlation (r = -0.706)	[10]
Human	Skin (Pelvic)	Post-puberty (females)	Negative correlation (r = -0.537)	[10]
Human	Liver	<45 years vs. >60 years	~30%	[5]
Mouse	Skeletal Muscle	Young vs. Old	15-65%	[5]
Mouse	Liver	3 vs. 25 months	~30% (median)	[12]
Rat	Liver	3 vs. 24 months	Significant decline	[13]
Rat	Heart	3 vs. 24 months	Significant decline	[13]
Rat	Kidney	3 vs. 24 months	Significant decline	[13]

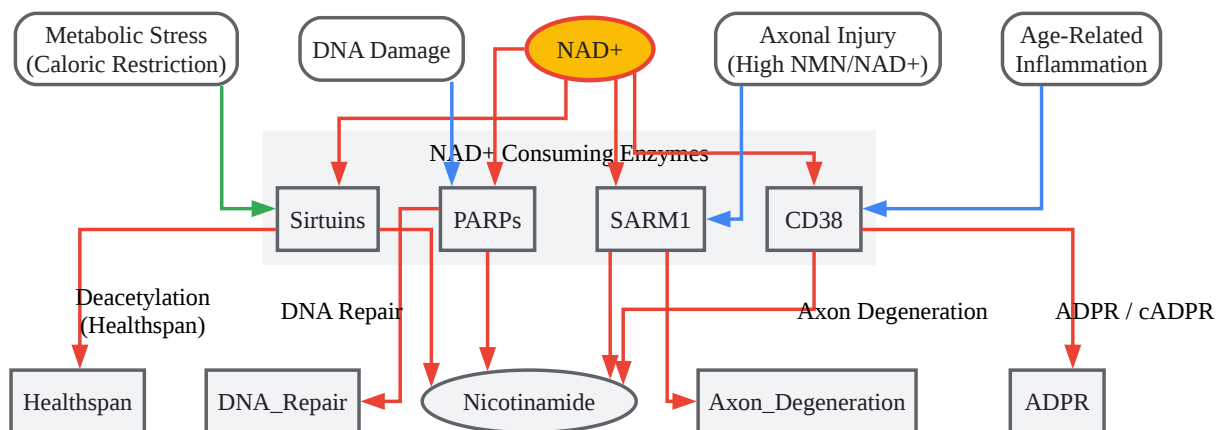
Core Signaling Pathways in NAD⁺ Metabolism

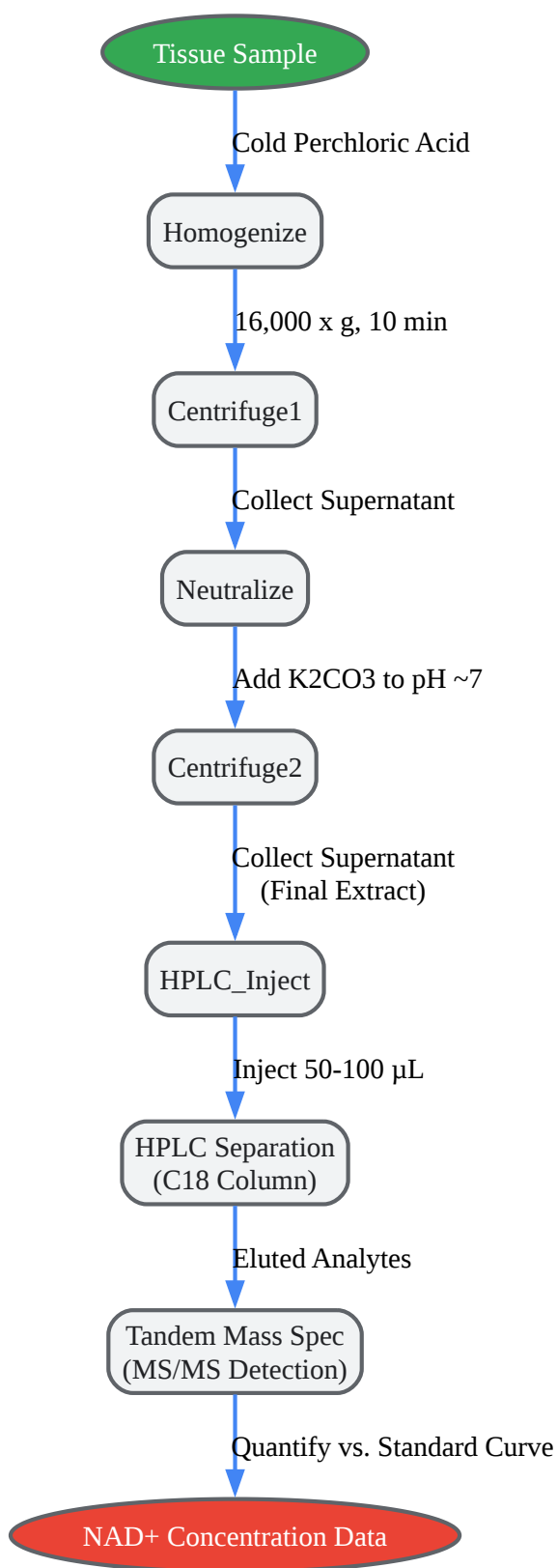
The cellular **NAD⁺** pool is maintained by a dynamic interplay between synthesis and consumption pathways.

NAD⁺ Biosynthesis Pathways

Mammalian cells synthesize **NAD⁺** through three primary pathways:

- De Novo Synthesis: Tryptophan is converted to **NAD⁺** through the kynurenine pathway.[\[5\]](#)
[\[14\]](#)
- Preiss-Handler Pathway: Nicotinic acid (NA) is converted to **NAD⁺**.[\[14\]](#)[\[15\]](#)
- Salvage Pathway: Nicotinamide (NAM) and nicotinamide riboside (NR) are recycled back into **NAD⁺**. This is the predominant pathway in most mammalian cells.[\[3\]](#)[\[16\]](#)





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